Benzenesulfonic acid, 4,4'-((1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenediyl)bis(oxy))bis-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4,4’-[(1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthrylene)bis(oxy)]bis[benzenesulfonate] is a complex organic compound with the molecular formula C26H16N2Na2O10S2 and a molecular weight of 626.50 g/mol. This compound is known for its unique structure, which includes two sulfonate groups and an anthracene core, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
The synthesis of Disodium 4,4’-[(1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthrylene)bis(oxy)]bis[benzenesulfonate] typically involves the condensation of 1,4-diamino-2,3-dichloroanthracene-9,10-dione with phenol, followed by sulfonation and conversion to the disodium salt . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter its functional groups, leading to different derivatives.
Substitution: The sulfonate groups can participate in substitution reactions, often with nucleophiles. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.
Scientific Research Applications
Disodium 4,4’-[(1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthrylene)bis(oxy)]bis[benzenesulfonate] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its sulfonate groups allow it to bind to various substrates, facilitating reactions that can alter the chemical environment. The anthracene core plays a crucial role in its reactivity and stability, making it effective in various applications.
Comparison with Similar Compounds
Similar compounds include:
- Disodium 4,8-diamino-1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonate
- 1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2,3-disulfonic acid disodium salt Compared to these compounds, Disodium 4,4’-[(1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthrylene)bis(oxy)]bis[benzenesulfonate] is unique due to its specific structural arrangement and the presence of two sulfonate groups, which enhance its solubility and reactivity in various chemical environments.
Properties
CAS No. |
6408-73-7 |
---|---|
Molecular Formula |
C26H16N2Na2O10S2 |
Molecular Weight |
626.5 g/mol |
IUPAC Name |
disodium;4-[1,4-diamino-9,10-dioxo-3-(4-sulfonatophenoxy)anthracen-2-yl]oxybenzenesulfonate |
InChI |
InChI=1S/C26H18N2O10S2.2Na/c27-21-19-20(24(30)18-4-2-1-3-17(18)23(19)29)22(28)26(38-14-7-11-16(12-8-14)40(34,35)36)25(21)37-13-5-9-15(10-6-13)39(31,32)33;;/h1-12H,27-28H2,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI Key |
JJSCWNMFFCKNEU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)OC4=CC=C(C=C4)S(=O)(=O)[O-])OC5=CC=C(C=C5)S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.